5-amino-1-phenyl-1H-pyrazol-3-ol
Overview
Description
5-Amino-1-phenyl-1H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities .
Biochemical Analysis
Biochemical Properties
5-amino-1-phenyl-1H-pyrazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress response in cells. Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating p53-mediated pathways . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in certain phases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it inhibits the activity of certain kinases involved in cell proliferation, thereby preventing uncontrolled cell growth . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of stress response pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have beneficial effects, such as reducing oxidative stress and improving cellular function . At high doses, it can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can affect metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes . Additionally, this compound can influence the activity of cofactors required for enzymatic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For example, it can be transported into the mitochondria, where it exerts its effects on mitochondrial function. The distribution of this compound within tissues can also influence its overall bioavailability and therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. One common method includes the condensation of phenylhydrazine with ethyl acetoacetate in ethanol under reflux conditions, leading to the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-phenyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, halogenated phenyl derivatives, and various fused heterocyclic compounds .
Scientific Research Applications
5-Amino-1-phenyl-1H-pyrazol-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-amino-1-phenyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-methyl-1-phenylpyrazole
- 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole
- 5-Amino-1,3-diphenyl-1H-pyrazole
Uniqueness
5-Amino-1-phenyl-1H-pyrazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits a different reactivity profile and potential for forming diverse derivatives .
Properties
IUPAC Name |
3-amino-2-phenyl-1H-pyrazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFVUVLAEDLCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990564 | |
Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70373-98-7 | |
Record name | NSC266159 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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